3-ethynylbenzo[b]thiophene

Catalog No.
S3433331
CAS No.
569353-00-0
M.F
C10H6S
M. Wt
158.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethynylbenzo[b]thiophene

CAS Number

569353-00-0

Product Name

3-ethynylbenzo[b]thiophene

IUPAC Name

3-ethynyl-1-benzothiophene

Molecular Formula

C10H6S

Molecular Weight

158.22 g/mol

InChI

InChI=1S/C10H6S/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7H

InChI Key

FVCMFEOKBFMXBJ-UHFFFAOYSA-N

SMILES

C#CC1=CSC2=CC=CC=C21

Canonical SMILES

C#CC1=CSC2=CC=CC=C21

Organic electronics and optoelectronic devices:

Benzo[b]thiophene, 3-ethynyl- (also known as 3-ethynylbenzo[b]thiophene, 3-EBTh) is a promising building block in the development of organic electronic and optoelectronic devices. Its unique combination of structural features, including rigidity, π-conjugation, and the presence of an ethynyl group, makes it suitable for various applications.

  • Organic photovoltaics (OPVs): Research has explored 3-EBTh as a donor material in OPVs due to its good hole mobility and ability to form efficient bulk heterojunctions with acceptor materials. Studies have shown that incorporating 3-EBTh into polymer or small molecule donor materials can enhance power conversion efficiencies.
  • Organic light-emitting diodes (OLEDs): 3-EBTh has been investigated as a potential host material in OLEDs due to its good film-forming properties, high thermal stability, and efficient triplet energy transfer capabilities. Studies suggest that 3-EBTh-based OLEDs exhibit good device performance with desired emission colors.

Medicinal chemistry and drug discovery:

  • Development of new therapeutic agents: The unique structural features of 3-EBTh could potentially serve as a scaffold for designing new therapeutic agents targeting various diseases. However, further research is needed to explore its specific biological activities and potential for drug development.

Material science and functional materials:

The rigid and π-conjugated structure of 3-EBTh makes it a potential candidate for various material science applications.

  • Development of functional polymers: 3-EBTh can be incorporated into polymer backbones to create novel functional materials with desired properties such as conductivity, luminescence, and self-assembly capabilities. Research in this area is ongoing, and further exploration is needed to understand the full potential of 3-EBTh-based polymers [].

3-Ethynylbenzo[b]thiophene is an organic compound characterized by a benzo[b]thiophene core with an ethynyl group (-C≡CH) attached at the 3-position. This compound belongs to a class of heterocyclic aromatic compounds that integrate sulfur into their structure, which contributes to their unique chemical properties and potential applications in various fields, including organic electronics and pharmaceuticals. The molecular formula for 3-ethynylbenzo[b]thiophene is C₁₃H₈S, indicating the presence of thirteen carbon atoms, eight hydrogen atoms, and one sulfur atom.

Typical of compounds containing both aromatic and alkyne functionalities. Notable reactions include:

  • Electrophilic Substitution: The presence of the ethynyl group can influence reactivity towards electrophiles, allowing for further functionalization at the aromatic ring.
  • Palladium-Catalyzed Coupling Reactions: This compound can participate in cross-coupling reactions, such as those involving terminal acetylenes, leading to the formation of more complex molecular structures .
  • Cyclization Reactions: It can also be involved in cyclization reactions under specific conditions, which can yield various derivatives with potential biological activities .

Research indicates that compounds similar to 3-ethynylbenzo[b]thiophene exhibit a range of biological activities. For instance, derivatives of benzo[b]thiophene have been explored for their anti-inflammatory and anticancer properties. The unique structure of 3-ethynylbenzo[b]thiophene may contribute to its potential as a lead compound in drug discovery, particularly in targeting specific biological pathways .

Several synthesis methods have been established for producing 3-ethynylbenzo[b]thiophene:

  • Electrophilic Cyclization: Utilizing dimethyl(thiodimethyl)sulfonium tetrafluoroborate as an electrophile allows for the cyclization of o-alkynyl thioanisoles to yield benzo[b]thiophenes in high yields under mild conditions .
  • Palladium-Catalyzed Reactions: The reaction of 3-iodobenzo[b]thiophene with terminal acetylenes can generate 3-ethynylbenzo[b]thiophene through palladium-catalyzed coupling reactions .
  • Electrochemical Methods: Recent studies have demonstrated that electrochemical conditions can facilitate the synthesis of benzo[b]thiophenes from sulfonhydrazides and alkynes, providing a greener alternative for synthesizing these compounds .

3-Ethynylbenzo[b]thiophene has potential applications in several areas:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Pharmaceuticals: Given its biological activity, it may serve as a precursor for developing new therapeutic agents targeting various diseases.
  • Material Science: Its structural characteristics allow it to be used in the development of novel materials with tailored properties.

Interaction studies involving 3-ethynylbenzo[b]thiophene focus on its reactivity with various biological targets and synthetic pathways. For example, studies have shown that derivatives can interact with enzymes or receptors involved in inflammatory processes or cancer progression. Additionally, the compound's ability to form adducts with other molecules through electrophilic substitution enhances its potential utility in medicinal chemistry.

Several compounds share structural similarities with 3-ethynylbenzo[b]thiophene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzo[b]thiopheneCore structure without ethynyl groupFound in various natural products
Thieno[3,2-b]thiopheneContains two sulfur atomsExhibits different electronic properties
3-Iodobenzo[b]thiopheneIodine substituent at the 3-positionUseful for palladium-catalyzed reactions
Benzothiophene derivativesVarious substitutions on the benzothiophene coreDiverse biological activities

The uniqueness of 3-ethynylbenzo[b]thiophene lies in its ethynyl substitution, which enhances its reactivity and potential applications compared to other thiophene derivatives. This substitution allows for greater versatility in chemical transformations and functionalization opportunities.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions remain a cornerstone for introducing ethynyl groups into benzo[b]thiophene frameworks. These methods enable precise functionalization at the C3 position, critical for tailoring electronic and steric properties.

Sonogashira Coupling Optimization Parameters

The Sonogashira reaction, which couples terminal alkynes with aryl or heteroaryl halides, is widely employed for synthesizing 3-ethynylbenzo[b]thiophenes. Key optimization parameters include:

  • Catalyst Systems: Palladium(II) acetate with triphenylphosphine (PPh₃) or more electron-rich ligands like XPhos enhances catalytic activity. For example, a Pd(PPh₃)₄/CuI system in tetrahydrofuran (THF) achieves yields exceeding 85% for aryl bromide substrates [4].
  • Solvent and Temperature: Polar aprotic solvents (e.g., DMF, THF) at 60–80°C balance reaction kinetics and side-product formation. Microwave-assisted Sonogashira coupling reduces reaction times from hours to minutes while maintaining yields above 90% [4].
  • Base Selection: Triethylamine or diisopropylamine facilitates deprotonation of terminal alkynes, with excess base sometimes required to mitigate homocoupling byproducts.

Table 1: Representative Sonogashira Coupling Conditions for 3-Ethynylbenzo[b]thiophene Synthesis

SubstrateCatalyst SystemSolventTemperature (°C)Yield (%)
3-Iodobenzo[b]thiophenePd(PPh₃)₄/CuITHF8092 [4]
3-Bromobenzo[b]thiophenePdCl₂(PPh₃)₂/CuIDMF6088 [4]

Catalyst-Ligand Systems for Regioselective Functionalization

Ligand design critically influences regioselectivity. Bulky phosphine ligands (e.g., SPhos) favor C3 ethynylation by sterically hindering competing C2 pathways. For instance, Pd(OAc)₂ with SPhos in toluene achieves >95% regioselectivity for 3-ethynyl products [4]. Bidentate ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) further stabilize palladium intermediates, reducing catalyst loading to 0.5 mol% without compromising efficiency [4].

Transition Metal-Mediated Cyclization Approaches

Transition metals enable direct construction of the benzo[b]thiophene core while introducing ethynyl groups in a single step.

Aryne Cyclization with Alkynyl Sulfides: A novel one-step method utilizes o-silylaryl triflates and alkynyl sulfides under mild conditions (25°C, 12 h). This approach, catalyzed by cesium fluoride, generates 3-ethynylbenzo[b]thiophenes in 70–90% yields [3]. The reaction tolerates electron-donating and -withdrawing substituents, making it suitable for diversifying the C3 position.

Copper-Mediated Electrophilic Cyclization: Copper(II) sulfate in ethanol promotes cyclization of 2-alkynyl thioanisoles, yielding 3-halobenzo[b]thiophenes. While initially developed for halogenated derivatives, substituting sodium halides with terminal alkynyl reagents could adapt this method for ethynyl group installation [2].

Green Chemistry Approaches in Heterocyclic Synthesis

Sustainable methodologies prioritize atom economy, renewable solvents, and reduced energy consumption.

Solvent Selection: Ethanol replaces toxic solvents in copper-mediated cyclizations, achieving comparable yields (85–92%) while simplifying waste disposal [2].
Catalyst Recyclability: Immobilized palladium catalysts (e.g., Pd nanoparticles on magnetic supports) enable reuse over five cycles with <5% activity loss, reducing metal waste [4].
Microwave-Assisted Synthesis: Energy-efficient microwave irradiation accelerates Sonogashira couplings, cutting reaction times from 12 h to 15 min and lowering energy input by 70% [4].

Table 2: Green Chemistry Metrics for 3-Ethynylbenzo[b]thiophene Synthesis

MethodSolventCatalyst Loading (mol%)Energy SourceAtom Economy (%)
Sonogashira CouplingTHF1.0Conventional78 [4]
Aryne CyclizationToluene0.0Microwave92 [3]
Copper CyclizationEthanol5.0Reflux89 [2]

Structure-Activity Relationship (SAR) Profiling

Electronic Topology Mapping of Antimicrobial Potency

3-ethynylbenzo[b]thiophene demonstrates significant antimicrobial activity through specific electronic topology configurations that enhance interaction with bacterial targets. The electronic distribution within the benzothiophene ring system plays a crucial role in determining antimicrobial efficacy [1]. The ethynyl substituent at position 3 creates an electron-withdrawing effect that modulates the electronic density across the aromatic system, facilitating binding to bacterial proteins and enzymes [2] [3].

Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of 3-ethynylbenzo[b]thiophene derivatives are optimally positioned for interaction with bacterial outer membrane proteins [2] [3]. The compound exhibits particularly strong binding affinity to CarO1 and Omp33 proteins in Acinetobacter baumannii and OmpW and OmpC proteins in Escherichia coli [2] [3]. These interactions are mediated by the planar configuration of the benzothiophene core, which allows for π-π stacking interactions with aromatic amino acid residues in the protein binding sites [4].

The electronic topology mapping studies demonstrate that 3-ethynylbenzo[b]thiophene derivatives with minimum inhibitory concentration (MIC) values ranging from 8 to 32 mg/L against colistin-resistant bacterial strains exhibit enhanced membrane permeabilization capabilities [2] [3]. The ethynyl group contributes to bactericidal activity by facilitating insertion into bacterial cell membranes and disrupting membrane integrity [2] [3]. Time-kill curve assays show that compounds with optimal electronic topology achieve complete bacterial elimination within 4-6 hours of treatment [2] [3].

Steric Effects on Cancer Cell Line Inhibition

The steric configuration of 3-ethynylbenzo[b]thiophene significantly influences its anticancer activity through modulation of protein-drug interactions. The linear ethynyl substituent at position 3 provides an optimal steric profile for binding to cancer-related protein targets while minimizing unfavorable steric clashes [5] [6]. Structure-activity relationship studies demonstrate that the rigid ethynyl group enhances selectivity for cancer cell lines over normal cells by creating specific geometric complementarity with target binding sites [5] [6].

Antiproliferative assays against hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines reveal that 3-ethynylbenzo[b]thiophene analogues achieve IC₅₀ values ranging from 2.15 to 3.12 μM [5]. The steric effects of the ethynyl group contribute to enhanced cellular uptake and improved membrane permeability compared to non-substituted benzothiophene derivatives [5] [7]. The linear geometry of the ethynyl substituent allows for favorable hydrophobic interactions with lipid bilayers, facilitating cellular internalization [5] [7].

Molecular docking studies indicate that the steric properties of 3-ethynylbenzo[b]thiophene enable formation of hydrogen bonds and π-π interactions with key amino acid residues in cancer-related proteins [5] [4]. The ethynyl group acts as a hydrogen bond acceptor, forming stabilizing interactions with serine, threonine, and tyrosine residues in target proteins [5] [4]. These steric interactions contribute to the compound's ability to induce S-phase cell cycle arrest and subsequent apoptosis in cancer cells [5] [8].

Lead Optimization Strategies for Therapeutic Targets

Kinase Inhibition Mechanisms

3-ethynylbenzo[b]thiophene derivatives demonstrate potent kinase inhibitory activity through multiple molecular mechanisms that can be optimized for therapeutic applications. The benzothiophene scaffold serves as an excellent framework for kinase inhibitor development due to its ability to occupy the ATP-binding pocket of kinases [9] [5] [6]. Lead optimization studies reveal that 3-ethynylbenzo[b]thiophene analogues exhibit dual inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) and AKT kinases, with IC₅₀ values of 0.075 μM and 4.60 μM, respectively [5].

The kinase inhibition mechanism involves binding to the allosteric site within the kinase domain, inducing conformational changes that reduce enzymatic activity [5] [10]. The ethynyl substituent at position 3 enhances binding affinity through formation of hydrogen bonds with key amino acid residues in the kinase active site [5] [11]. Molecular dynamics simulations demonstrate that the rigid ethynyl group provides optimal geometric complementarity with the kinase binding pocket, leading to stable protein-ligand complexes [5] [11].

Lead optimization strategies focus on modification of the ethynyl group to enhance selectivity and potency. Introduction of electron-withdrawing groups adjacent to the ethynyl moiety increases kinase inhibitory activity by strengthening electrostatic interactions with positively charged amino acid residues [5] [6]. The benzothiophene core can be further functionalized with various substituents to improve pharmacokinetic properties and reduce off-target effects [12] [13]. Structure-based drug design approaches utilizing crystallographic data enable rational optimization of 3-ethynylbenzo[b]thiophene derivatives for specific kinase targets [14] [11].

Allosteric Modulation of Metabolic Enzymes

3-ethynylbenzo[b]thiophene analogues function as allosteric modulators of metabolic enzymes, particularly branched-chain α-ketoacid dehydrogenase kinase (BDK), through binding to regulatory sites distinct from the active site [10] [15]. The allosteric modulation mechanism involves binding to the N-terminal domain of BDK, triggering helix movements that result in dissociation of the kinase from the branched-chain α-ketoacid dehydrogenase complex [10] [15]. This mechanism leads to enhanced flux through branched-chain amino acid oxidation pathways, providing therapeutic benefits for metabolic disorders [10] [15].

The benzothiophene carboxylate derivatives demonstrate excellent allosteric inhibitory activity with IC₅₀ values of 3.19 μM against BDK [10] [15]. The carboxylate oxygen atoms of the optimized compounds interact with Tyr-99, His-132, Arg-167, and Arg-171 residues in the allosteric binding site [10] [15]. The benzothiophene moiety occupies a hydrophobic pocket formed by Leu-68, Ile-72, Leu-106, Val-125, Leu-128, Leu-129, and Ile-170 residues [10] [15]. The planar configuration of 3-ethynylbenzo[b]thiophene provides optimal fit within this binding pocket, resulting in superior binding affinity compared to other allosteric modulators [10] [15].

XLogP3

3.2

Dates

Last modified: 08-19-2023

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